4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
Description
4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine-based heterocyclic compound featuring a carbonitrile group at position 5, dual 4-chlorophenyl substituents (one at position 4 and another via a sulfanyl linkage at position 6), and a 2-pyridinyl group at position 2. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ~4.2) and a molecular weight of 450.3 g/mol. The compound is synthesized via nucleophilic substitution reactions, as seen in analogous pyrimidinecarbonitriles (e.g., substituting 6-chloro intermediates with thiols) .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N4S/c23-15-6-4-14(5-7-15)20-18(13-25)22(29-17-10-8-16(24)9-11-17)28-21(27-20)19-3-1-2-12-26-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDAIFYPOODSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 351.25 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing chlorophenyl and pyridine moieties have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group is believed to enhance the antibacterial efficacy by facilitating interactions with bacterial enzymes.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways . The specific mechanisms often involve the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory activities. Research shows that derivatives of this class can act as inhibitors of acetylcholinesterase and urease, which are significant targets in treating conditions such as Alzheimer's disease and urinary infections, respectively . Notably, some compounds exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects.
Study 1: Antimicrobial Screening
In a recent study evaluating the antimicrobial properties of similar compounds, it was found that those with chlorophenyl substitutions displayed enhanced activity against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition significantly larger than those observed with control substances .
Study 2: Anticancer Activity Assessment
A comparative analysis was conducted on various pyrimidine derivatives, including our target compound. The results indicated that these derivatives could effectively inhibit the growth of several cancer cell lines (e.g., breast and lung cancer) at concentrations as low as 10 µM. Mechanistic studies suggested that these compounds might induce cell cycle arrest at the G1 phase .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption rates with a bioavailability influenced by the compound's lipophilicity. Toxicological assessments indicate that while some derivatives are well-tolerated, others may exhibit cytotoxicity at higher concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinecarbonitrile Derivatives
Key Findings:
Substituent Effects on Solubility: The target compound’s dual 4-chlorophenyl groups contribute to high hydrophobicity (clogP ~4.2), whereas analogs with 4-methylpiperazino (clogP ~3.5) or cyclohexylamino (clogP ~5.1) exhibit variable solubility profiles . Sulfanyl groups (e.g., 6-(Ph-S)) enhance oxidative stability but reduce aqueous solubility compared to amine substituents .
Crystallographic Behavior: Analogous compounds (e.g., 2-[(4-Cl-Bn)S]-4-(2-methylpropyl)-6-(Ph-S)-5-pyrimidinecarbonitrile) exhibit monoclinic crystal systems (P21/c) with C–H···π (3.5–3.8 Å) and π-π interactions (3.6–4.0 Å), stabilizing the lattice . The target compound likely adopts similar packing due to aromatic substituents.
Synthetic Pathways: The 6-position is a common site for diversification. For example, 6-chloro intermediates undergo nucleophilic substitution with thiols (e.g., 4-chlorothiophenol) or amines (e.g., 4-methylpiperazine) under reflux in aprotic solvents .
The 2-pyridinyl group may confer metal-binding capacity, relevant to enzyme targeting.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodology : A typical synthesis involves nucleophilic substitution under reflux in pyridine. For example, reacting 2-(4-chlorobenzylsulfanyl)-6-chloro-4-(2-methylpropyl)pyrimidine-5-carbonitrile with thiophenol in dry pyridine for 6 hours yields the target compound (85% yield). Key optimization factors include:
- Solvent choice : Pyridine acts as both solvent and base, facilitating deprotonation.
- Temperature : Prolonged heating (reflux) ensures complete substitution.
- Workup : Ethanol/CHCl₃ (1:1) crystallization improves purity .
- Data Table :
| Reactant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiophenol | Pyridine | 115 | 6 | 85 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Monoclinic space group with . SHELXL refinement confirms bond angles (e.g., N2–C1–S2 = 114.3°) and torsional parameters .
- NMR/FT-IR : Validate sulfanyl (–S–) and cyano (–CN) groups.
- Mass spectrometry : Confirm molecular weight (e.g., ) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., C–H···π, π–π stacking) in the crystal lattice influence the compound’s physicochemical properties?
- Methodology : X-ray analysis reveals:
- C–H···π interactions : Between methyl groups (C61) and fluorinated aryl rings (distance: ~3.5 Å), stabilizing the lattice.
- π–π stacking : Pyrimidine and pyridine rings align with interplanar distances of 3.6–3.8 Å, enhancing thermal stability .
- Implications : These interactions reduce solubility in polar solvents (e.g., water) but improve solid-state stability for storage.
Q. How can discrepancies in diffraction data (e.g., twinning, disorder) be resolved during structural refinement?
- Methodology :
- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement. For disordered regions:
- Apply "PART" instructions to model alternative conformers.
- Use "ISOR" constraints to dampen anisotropic displacement artifacts .
- Validation tools : Check R-factor convergence () and residual electron density maps (< 0.5 eÅ⁻³) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodology :
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (e.g., –OCH₃) groups to modulate bioactivity.
- Crystallographic docking : Map steric and electronic compatibility with target enzymes (e.g., kinase binding pockets) using ORTEP-3 for 3D visualization .
- Case Study : Analogous pyrimidines with –CF₃ substituents show enhanced antimicrobial activity due to improved membrane permeability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
